N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide
Overview
Description
N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a nitrophenyl amine and phenoxyacetic acid under specific reaction conditions. The process may involve:
Condensation Reaction: The initial step involves the condensation of benzofuran-2-carboxylic acid with 4-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Amidation: The intermediate product is then reacted with phenoxyacetic acid to form the final compound. This step may require the use of a dehydrating agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, solvents like DMF (dimethylformamide)
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products
Reduction: Amino derivative of the compound
Substitution: Various substituted benzofuran derivatives
Hydrolysis: Benzofuran-2-carboxylic acid and corresponding amines
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions.
Materials Science: Its unique structural properties may be exploited in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitrophenyl and benzofuran moieties could play crucial roles in binding to the active site of the target molecule, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide
- N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzothiophene-2-carboxamide
- N-(4-nitrophenyl)-3-(2-phenoxyacetamido)indole-2-carboxamide
Uniqueness
This compound is unique due to the presence of the benzofuran ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds containing benzothiophene or indole rings, which may exhibit different biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c27-20(14-31-17-6-2-1-3-7-17)25-21-18-8-4-5-9-19(18)32-22(21)23(28)24-15-10-12-16(13-11-15)26(29)30/h1-13H,14H2,(H,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSOGCVGMHORAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.